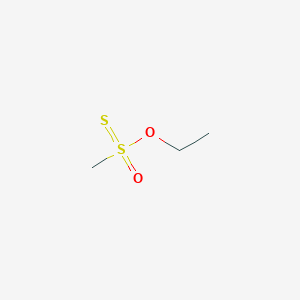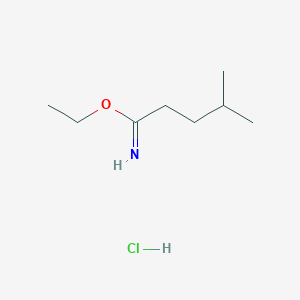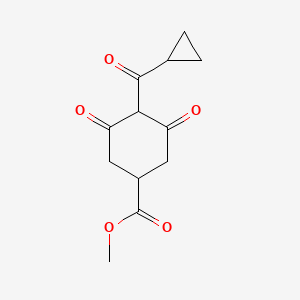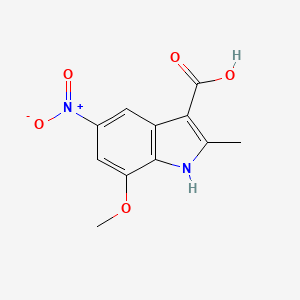
7-Methoxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The specific substituents (methoxy, methyl, and nitro groups) are introduced through various functional group transformations, such as nitration, methylation, and methoxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key steps would include the careful control of reaction conditions, purification processes, and quality assurance measures to ensure the consistency of the final product.
化学反応の分析
Types of Reactions
7-Methoxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 7-methoxy-2-methyl-5-amino-1H-indole-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring.
科学的研究の応用
7-Methoxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-Methoxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
- 5-Methoxy-7-methyl-1H-indole-2-carboxylic acid
- 2-Methyl-5-nitroindole
- Indole-2-carboxylic acid
Comparison
Compared to similar compounds, 7-Methoxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid is unique due to its specific combination of substituents. The presence of the methoxy, methyl, and nitro groups imparts distinct chemical properties, such as increased reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C11H10N2O5 |
|---|---|
分子量 |
250.21 g/mol |
IUPAC名 |
7-methoxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O5/c1-5-9(11(14)15)7-3-6(13(16)17)4-8(18-2)10(7)12-5/h3-4,12H,1-2H3,(H,14,15) |
InChIキー |
SBKJYHSFMWCOEX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1)C(=CC(=C2)[N+](=O)[O-])OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


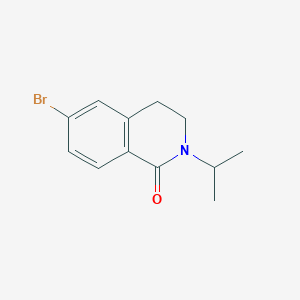
![5-[(2-Methoxyethyl)amino]pyridine-2-carbonitrile](/img/structure/B13340934.png)

![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid](/img/structure/B13340964.png)
![3-(3-methyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B13340977.png)
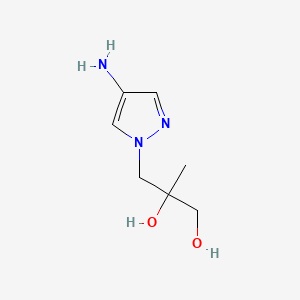
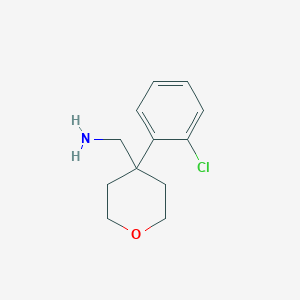
![2H,3H,4H,6H,7H,8H,9H-Pyrimido[1,2-A][1,3,5]triazine-2,4-dione](/img/structure/B13340994.png)
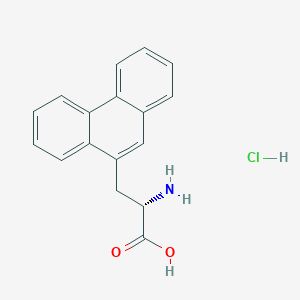
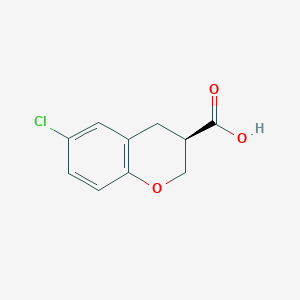
![2-[[5-(Bromomethyl)pyrazol-1-yl]methoxy]ethyl-trimethyl-silane](/img/structure/B13341010.png)
